PF-9366

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

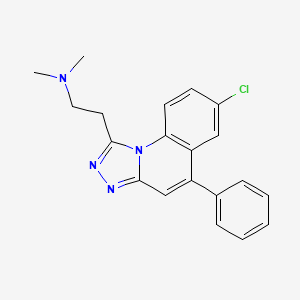

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLASWLQCMKZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of PF-9366: A Technical Overview of a First-in-Class Allosteric MAT2A Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Initial Clarification: The designation "PF-9366" has been associated with a preclinical allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). It is important to distinguish this small molecule from PF-06936308, a cancer vaccine also developed by Pfizer. This document will focus exclusively on the discovery and development of the MAT2A inhibitor, this compound.

Introduction

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Dysregulation of MAT2A and the methionine cycle has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. In 2017, researchers at Pfizer reported the discovery of this compound, the first-in-class allosteric inhibitor of MAT2A.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

This compound was identified as a potent and selective allosteric inhibitor of MAT2A.[1] Unlike orthosteric inhibitors that compete with the enzyme's natural substrates (methionine and ATP), this compound binds to a distinct allosteric site on the MAT2A protein.[1][3] This binding event induces a conformational change in the enzyme, leading to an increase in substrate affinity but a significant decrease in the enzyme's turnover rate, ultimately inhibiting the production of SAM.[1][3][4] This allosteric inhibition was found to be a novel mechanism for modulating MAT2A activity.

Studies have shown that the binding site of this compound overlaps with the binding site of MAT2B, a regulatory protein of MAT2A.[1][3] The interaction of this compound with this site mimics the regulatory effect of MAT2B, providing a tool to probe the complex regulation of MAT2A activity. Interestingly, treatment with this compound was observed to cause an upregulation of MAT2A transcript and protein levels, a feedback mechanism that can blunt its cellular potency.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description | Reference |

| IC₅₀ (MAT2A enzyme) | 420 nM | Half-maximal inhibitory concentration against purified human MAT2A enzyme. | [5][6][7][8] |

| K_d_ | 170 nM | Dissociation constant, indicating binding affinity to MAT2A. | [6][7] |

| IC₅₀ (SAM synthesis, H520 cells) | 1.2 µM | Half-maximal inhibitory concentration for the inhibition of cellular SAM production in H520 lung carcinoma cells. | [5][6][7][8] |

| IC₅₀ (SAM synthesis, Huh-7 cells) | 225 nM | Half-maximal inhibitory concentration for the inhibition of cellular SAM production in Huh-7 liver cancer cells. | [5] |

| IC₅₀ (Cell proliferation, Huh-7 cells) | 10 µM | Half-maximal inhibitory concentration for the inhibition of cell proliferation in Huh-7 cells. | [6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAT2A signaling pathway and a general workflow for the preclinical evaluation of MAT2A inhibitors like this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the discovery and characterization of this compound are proprietary to Pfizer. However, based on published literature, the following methodologies are representative of the key experiments conducted.

MAT2A Enzymatic Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of MAT2A.

-

Principle: The assay typically measures the depletion of ATP, a co-substrate of the MAT2A reaction, using a luminescence-based detection method.

-

General Protocol:

-

Recombinant human MAT2A enzyme is purified and prepared in a suitable assay buffer.

-

Serial dilutions of the test compound (e.g., this compound) are prepared, typically in DMSO, and then further diluted in the assay buffer.

-

The MAT2A enzyme is pre-incubated with the test compound for a defined period to allow for binding.

-

The enzymatic reaction is initiated by the addition of the substrates, L-methionine and ATP.

-

The reaction is allowed to proceed for a fixed time at a controlled temperature.

-

The reaction is stopped, and the amount of remaining ATP is quantified using a commercial luminescent ATP detection reagent.

-

The luminescence signal is read on a plate reader, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.[9]

-

Cellular SAM Quantification Assay

This assay measures the intracellular concentration of SAM in cells treated with a MAT2A inhibitor.

-

Principle: Cellular metabolites are extracted and the concentration of SAM is determined, often by liquid chromatography-mass spectrometry (LC-MS) or a specific immunoassay (ELISA).

-

General Protocol:

-

Cancer cell lines (e.g., H520 or Huh-7) are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with various concentrations of the test compound for a specified duration.

-

After treatment, the cell culture medium is removed, and the cells are washed.

-

Intracellular metabolites are extracted using a suitable method, such as perchloric acid or methanol-based lysis buffers.

-

The cell extracts are then analyzed by LC-MS/MS or a commercial SAM ELISA kit to quantify the concentration of SAM.

-

The IC₅₀ for SAM synthesis inhibition is determined by normalizing the SAM levels in treated cells to those in vehicle-treated control cells and fitting the data to a dose-response curve.[9]

-

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

-

Principle: Cell viability is measured using a reagent that quantifies a marker of metabolically active cells, such as ATP content (e.g., CellTiter-Glo®) or the reducing potential of the cells.

-

General Protocol:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Serial dilutions of the test compound are added to the wells.

-

The plates are incubated for a prolonged period (e.g., 72-96 hours) under standard cell culture conditions.

-

At the end of the incubation, a cell viability reagent is added to each well according to the manufacturer's instructions.

-

The signal (luminescence, fluorescence, or absorbance) is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC₅₀ value is determined.[6][9]

-

Conclusion

This compound represents a landmark discovery as the first-in-class allosteric inhibitor of MAT2A. Its characterization has provided invaluable insights into the regulation of this key metabolic enzyme and has paved the way for the development of a new class of targeted cancer therapies. While this compound itself did not advance to clinical trials, likely due to its feedback-induced upregulation of MAT2A and its role as a tool compound, it was instrumental in validating MAT2A as a druggable target. The knowledge gained from the development of this compound has directly contributed to the discovery of second-generation MAT2A inhibitors with improved properties that have entered clinical investigation. This technical guide summarizes the core publicly available information on this compound, highlighting its significance in the field of cancer drug discovery.

References

- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tribioscience.com [tribioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 8. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of PF-9366

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9366 is a first-in-class, potent, and selective allosteric inhibitor of methionine adenosyltransferase 2A (Mat2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in extrahepatic tissues. By binding to a novel allosteric site, this compound modulates the enzyme's kinetics, leading to a reduction in cellular SAM levels. This inhibition has significant implications in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. In these tumors, the depletion of SAM creates a synthetic lethal vulnerability by further compromising the function of the essential enzyme PRMT5. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of Mat2A.[1][2] Mat2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of cellular methylation reactions that are critical for cell function and survival.[3]

The inhibitory action of this compound is not competitive with the substrates, methionine or ATP. Instead, it binds to a distinct allosteric pocket at the interface of the Mat2A dimer.[1][2] This binding event induces a conformational change in the enzyme, which has two key consequences:

-

Increased Substrate Affinity: The conformational change paradoxically increases the affinity of Mat2A for its substrates.

-

Decreased Enzyme Turnover: Despite the higher affinity, the catalytic rate (kcat) of the enzyme is significantly reduced, leading to an overall potent inhibition of SAM synthesis.[1][2]

This allosteric inhibition mechanism is distinct from that of substrate-mimicking competitive inhibitors.

Signaling Pathway and Therapeutic Rationale

The therapeutic rationale for targeting Mat2A with inhibitors like this compound is primarily centered on the concept of synthetic lethality in cancers with a specific genetic alteration: the homozygous deletion of the MTAP gene.[3][4] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers.[3][4]

The signaling pathway can be summarized as follows:

-

Methionine Cycle: Methionine is converted to SAM by Mat2A. SAM is the universal methyl donor for methyltransferases. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).

-

Role of MTAP: In healthy cells, MTAP plays a crucial role in the methionine salvage pathway by metabolizing methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine.

-

MTAP Deletion in Cancer: In MTAP-deleted cancer cells, MTA accumulates to high levels.[4]

-

Inhibition of PRMT5 by MTA: The accumulated MTA acts as a partial inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an essential enzyme that symmetrically dimethylates arginine residues on a variety of proteins, including histones and components of the spliceosome.[4][5]

-

Synthetic Lethality with Mat2A Inhibition: The partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells highly dependent on the remaining PRMT5 activity for survival. By inhibiting Mat2A with this compound, the cellular pool of SAM is depleted. Since SAM is the co-substrate for PRMT5, its reduction further cripples the activity of the already partially inhibited PRMT5, leading to a synthetic lethal phenotype and selective killing of the cancer cells.[3][4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in MTAP-deleted cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description | Reference |

| IC50 | 420 nM | Half-maximal inhibitory concentration against recombinant human Mat2A enzyme. | [6] |

| Kd | 170 nM | Dissociation constant for the binding of this compound to Mat2A, determined by isothermal calorimetry. | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 | Description | Reference |

| H520 (Lung Carcinoma) | SAM Synthesis Inhibition | 1.2 µM | Half-maximal inhibitory concentration for the reduction of cellular S-adenosylmethionine levels. | [6] |

| Huh-7 (Hepatocellular Carcinoma) | SAM Synthesis Inhibition | 255 nM | Half-maximal inhibitory concentration for the reduction of cellular S-adenosylmethionine levels. | [6] |

| Huh-7 (Hepatocellular Carcinoma) | Cell Proliferation | 10 µM | Half-maximal inhibitory concentration for the inhibition of cell growth. | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Mat2A Biochemical Assay (Isothermal Calorimetry)

This protocol describes the determination of the binding affinity (Kd) of this compound to Mat2A using isothermal calorimetry (ITC).

Experimental Workflow Diagram:

Caption: Workflow for Isothermal Calorimetry (ITC) experiment.

Methodology:

-

Protein Preparation:

-

Compound Preparation:

-

This compound is diluted from a 100% DMSO stock into the ITC buffer without DMSO to a final concentration of 200 µM.[6]

-

-

Isothermal Titration Calorimetry:

-

The sample cell of the ITC instrument (e.g., a VP-ITC or Auto-iTC200) is filled with 10 µM Mat2A.[6]

-

The injection syringe is filled with 200 µM this compound.[6]

-

A series of injections (e.g., nineteen 15 µL or 2 µL injections) of the this compound solution are made into the Mat2A solution.[6]

-

The heat changes associated with each injection are measured.

-

-

Data Analysis:

-

The resulting data are analyzed and fit to a simple 1:1 binding model to determine the dissociation constant (Kd).[6]

-

Cellular SAM Synthesis Inhibition Assay

This protocol describes the quantification of cellular SAM levels in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Cancer cell lines (e.g., H520 or Huh-7) are seeded in 96-well plates and allowed to attach overnight.[6]

-

This compound is serially diluted in 100% DMSO and then further diluted in growth medium to the desired final concentrations (final DMSO concentration should be kept constant, e.g., 0.5%).[6]

-

Cells are treated with the this compound dilutions for a specified period (e.g., 6 hours).[6]

-

-

SAM Extraction:

-

At the end of the treatment period, the growth medium is removed.

-

Cells are lysed and SAM is extracted using a suitable method, such as perchloric acid precipitation.

-

-

SAM Quantification (LC-MS/MS):

-

The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of SAM.

-

An internal standard is typically used for accurate quantification.

-

-

Data Analysis:

-

The measured SAM levels are normalized to a measure of cell number or protein concentration.

-

The IC50 for SAM synthesis inhibition is determined by plotting the normalized SAM levels against the concentration of this compound and fitting the data to a dose-response curve.

-

Cell Proliferation Assay

This protocol describes the assessment of the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

This compound is serially diluted and added to the cells.

-

The plates are incubated for an extended period (e.g., 72 hours).[6]

-

-

Viability Measurement:

-

Data Analysis:

-

The luminescence signal is normalized to that of vehicle-treated control cells.

-

The IC50 for cell proliferation is determined by plotting the percentage of cell growth inhibition against the concentration of this compound and fitting the data to a dose-response curve.

-

Pharmacokinetics and In Vivo Efficacy

Published data on the pharmacokinetics and in vivo efficacy of this compound are limited. The initial characterization suggested that while this compound is a potent biochemical inhibitor of Mat2A, its cellular potency in proliferation assays was modest.[7] This may have limited its progression to extensive in vivo studies. Subsequent efforts in the field have focused on developing next-generation MAT2A inhibitors with improved cellular potency and oral bioavailability.[8]

Clinical Development

There are no ongoing or completed clinical trials specifically for this compound. The clinical development of MAT2A inhibitors has been led by other compounds, such as AG-270 and IDE397, which have advanced into Phase I clinical trials for the treatment of patients with MTAP-deficient solid tumors or lymphoma.[9]

Conclusion

This compound is a pivotal tool compound that has been instrumental in validating the therapeutic hypothesis of targeting Mat2A in MTAP-deleted cancers. Its well-characterized allosteric mechanism of action provides a clear framework for understanding how modulation of SAM biosynthesis can be exploited for cancer therapy. While this compound itself has not progressed to clinical trials, the insights gained from its study have paved the way for the development of a new class of targeted cancer therapeutics. This technical guide provides a comprehensive resource for researchers in the field, detailing the core mechanism, quantitative data, and experimental methodologies associated with this important inhibitor.

References

- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ideayabio.com [ideayabio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

The Role of PF-9366 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9366 is a pioneering small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme critical for the production of S-adenosyl-L-methionine (SAM), the universal methyl donor in numerous cellular processes. The deregulation of MAT2A is a frequent occurrence in various cancers, making it a compelling target for therapeutic intervention. This compound has been instrumental in validating the therapeutic hypothesis of MAT2A inhibition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its study in cancer research.

Introduction to this compound

This compound is a potent and selective, allosteric inhibitor of human MAT2A.[1][2] Its development has been a significant step forward in understanding the role of methionine metabolism in cancer biology. By inhibiting MAT2A, this compound effectively depletes cellular SAM levels, which in turn impacts a wide range of cellular functions, including epigenetic regulation and cell proliferation.[1] While newer generations of MAT2A inhibitors have since been developed, this compound remains a crucial tool for preclinical cancer research.[3]

Mechanism of Action

This compound functions as an allosteric inhibitor of MAT2A.[2] It binds to a site on the enzyme that is distinct from the active site and overlaps with the binding site of MAT2B, the regulatory subunit of MAT2A.[2] This binding event induces a conformational change in the MAT2A active site, which has a dual effect: it increases the affinity for its substrates (methionine and ATP) while simultaneously decreasing the enzyme's turnover rate.[2] This ultimately leads to a reduction in the overall production of SAM.

A noteworthy characteristic of this compound is its potential to induce the upregulation of MAT2A expression, which may serve as a cellular resistance mechanism and potentially limit its long-term efficacy.[3]

Signaling Pathway of MAT2A Inhibition by this compound

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

| Parameter | Value | Cell Line/System | Reference |

| Kd (Binding Affinity) | 170 nM | Human MAT2A | [1] |

| IC50 (Enzymatic Activity) | 420 nM | Human MAT2A | [1] |

Table 2: Cellular Potency of this compound

| Parameter | Value | Cell Line | Incubation Time | Reference |

| IC50 (SAM Production) | 1.2 µM | NCI-H520 (Lung Carcinoma) | 6 hours | [1] |

| IC50 (SAM Production) | 255 nM | Huh-7 (Liver Carcinoma) | Not Specified | [1] |

| IC50 (Cell Proliferation) | 10 µM | Huh-7 (Liver Carcinoma) | Not Specified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol is used to measure the direct binding affinity of this compound to the MAT2A enzyme.

Materials:

-

Recombinant human MAT2A and MAT2B proteins

-

This compound

-

ITC Buffer: 150 mM KCl, 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP

-

100% DMSO

-

Isothermal Titration Calorimeter (e.g., VP-ITC or Auto-iTC200)

Procedure:

-

Extensively dialyze MAT2A and MAT2B proteins against the ITC buffer.

-

Determine the protein concentrations spectrophotometrically using the extinction coefficients (ε280) of 44,350 M⁻¹cm⁻¹ for MAT2A and 36,440 M⁻¹cm⁻¹ for MAT2B.[1]

-

Prepare a stock solution of this compound in 100% DMSO and then dilute it into the ITC buffer to the desired concentration (e.g., 200 µM).[1] The final DMSO concentration should be minimized.

-

Load the sample cell of the calorimeter with a 10 µM solution of MAT2A.[1]

-

Load the injection syringe with the 200 µM this compound solution.[1]

-

Perform a series of injections (e.g., nineteen 15 µL injections) of the this compound solution into the MAT2A solution at a constant temperature.[1]

-

Record the heat changes associated with each injection.

-

Analyze the data and fit it to a simple 1:1 binding model to determine the dissociation constant (Kd).[1]

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cells.

Materials:

-

Cancer cell lines (e.g., Huh-7, NCI-H520)

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to attach overnight. For a 72-hour incubation, typical seeding densities are 4,000 cells/well for Huh-7 and 10,000 cells/well for NCI-H520 cells.[1]

-

Prepare serial dilutions of this compound in cell culture medium. A three-fold dilution scheme is often used.[1] The final DMSO concentration should be kept low and constant across all wells (e.g., 0.5%).[1]

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).[3]

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol. For CellTiter-Glo®, typically 80 µL of a 1:1 diluted solution in PBS is added per well after removing the growth medium.[1]

-

Measure the luminescence using a plate reader.[1]

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cellular S-adenosyl-L-methionine (SAM) Quantification by LC-MS/MS

This protocol measures the intracellular levels of SAM following treatment with this compound.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., perchloric acid or methanol (B129727) with acetic acid)[3][4]

-

LC-MS/MS system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight. For a 6-hour incubation, typical seeding densities are 15,000 cells/well for Huh-7 and 20,000 cells/well for NCI-H520 cells.[1]

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 6, 24, or 48 hours).[3]

-

After treatment, wash the cells with cold PBS and lyse them to extract intracellular metabolites. One method involves adding a cold extraction solvent (e.g., 80:20 methanol:1M acetic acid), followed by three freeze/thaw cycles.[4]

-

Clarify the lysates by centrifugation to pellet cellular debris.

-

Analyze the supernatant for SAM levels using a validated LC-MS/MS method.

-

Chromatography: A reverse-phase column (e.g., RP-Amide) can be used with a gradient of mobile phases such as acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer.[5]

-

Mass Spectrometry: The instrument is operated in multiple reaction monitoring (MRM) mode. The ion transition for SAM is typically m/z 399.0 → 250.1.[5][6]

-

-

Normalize the SAM levels to the total protein concentration in each sample.

-

Determine the IC50 for SAM reduction by plotting the normalized SAM levels against the this compound concentration.[3]

Experimental Workflow for Preclinical Evaluation of this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. mendelnet.cz [mendelnet.cz]

- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-9366 and its Role in the S-adenosyl-L-methionine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the S-adenosyl-L-methionine (SAM) synthesis pathway, with a specific focus on the mechanism and experimental evaluation of PF-9366, a first-in-class allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A).

Introduction: The Methionine Cycle and MAT2A

S-adenosyl-L-methionine (SAM) is a critical metabolite in all cells, serving as the primary methyl group donor for a vast array of transmethylation reactions that are essential for the regulation of gene expression, protein function, and cellular metabolism.[1][2] The biosynthesis of SAM from L-methionine and ATP is catalyzed by the methionine adenosyltransferase (MAT) enzyme family.[3][4]

In mammals, there are two key isozymes:

-

MAT1A : Predominantly expressed in the liver.[5]

-

MAT2A : The extrahepatic isoform, ubiquitously expressed in other tissues and frequently deregulated in cancer.[1][3] MAT2A exists as a complex with a regulatory subunit, MAT2B, which modulates its activity.[5]

The heightened dependency of certain cancers on MAT2A, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, establishes a synthetic lethal relationship, making MAT2A an attractive therapeutic target for cancer therapy.[2][6]

This compound: A First-in-Class Allosteric MAT2A Inhibitor

This compound was identified as a novel, small-molecule allosteric inhibitor of human MAT2A.[1][3] It belongs to the quinoline-triazole chemical class.[1][7] As one of the first well-characterized MAT2A inhibitors, this compound has been a crucial tool for validating the therapeutic hypothesis of targeting SAM synthesis in oncology.[2][6]

Mechanism of Action

This compound exerts its inhibitory effect through a unique allosteric mechanism. Instead of competing with substrates at the active site, it binds to a distinct pocket on the MAT2A enzyme.[1][8] This allosteric site notably overlaps with the binding site for the regulatory MAT2B subunit.[1][3]

The binding of this compound induces a conformational change in the MAT2A active site, which has a dual effect:

-

Increased Substrate Affinity : The affinity for the substrates (L-methionine and ATP) is paradoxically increased.[1][3]

-

Decreased Enzyme Turnover : The catalytic rate of SAM synthesis is significantly reduced, leading to an overall inhibition of SAM production.[1][3]

This mechanism suggests that MAT2B may function as an inhibitor when methionine or SAM levels are high, but as an activator when these levels are low.[1][9]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound against MAT2A

| Parameter | Value | Method | Reference |

| IC₅₀ | 420 nM | Enzymatic Assay | [7][10][11] |

| K_d_ | 170 nM | Isothermal Titration Calorimetry (ITC) | [10][11] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC₅₀ | Conditions | Reference |

| SAM Production Inhibition | H520 (Lung Carcinoma) | 1.2 µM | 6-hour treatment | [2][10][11] |

| SAM Production Inhibition | Huh-7 (Hepatocellular Carcinoma) | 225 nM | 6-hour treatment | [2][7][11] |

| Cell Proliferation Inhibition | Huh-7 (Hepatocellular Carcinoma) | 10 µM | 72-hour treatment | [9][10] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Protocol 1: MAT2A Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MAT2A by measuring substrate consumption (ATP).[2]

-

Reagents and Materials :

-

Recombinant human MAT2A enzyme

-

Test compound (this compound)

-

ATP and L-Methionine

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM KCl, 5 mM MgCl₂, 2 mM TCEP)

-

384-well plates

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

Plate reader

-

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add the MAT2A enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine.

-

Allow the reaction to proceed for 30-60 minutes at room temperature.

-

Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity (K_d_) of this compound to MAT2A by quantifying the heat released or absorbed during the binding event.[10]

-

Reagents and Materials :

-

Recombinant human MAT2A and MAT2B proteins, extensively dialyzed into ITC buffer.

-

ITC Buffer: 150 mM KCl, 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 5% (v/v) glycerol, 2 mM TCEP.

-

Test compound (this compound) diluted in ITC buffer (DMSO-free).

-

Isothermal Titration Calorimeter (e.g., VP-ITC or Auto-iTC200).

-

-

Procedure :

-

Determine the concentrations of MAT2A and MAT2B spectrophotometrically.[10]

-

Load the sample cell of the calorimeter with 10 µM MAT2A.

-

Load the injection syringe with 200 µM this compound.

-

Perform a series of injections (e.g., nineteen 2 µL injections) of the compound into the protein solution.

-

Record the heat change after each injection.

-

Analyze the resulting data and fit to a simple 1:1 binding model to determine the dissociation constant (K_d_).[10]

-

Protocol 3: Cellular SAM Quantification Assay

This assay measures the intracellular concentration of SAM after treating cells with an inhibitor.[2]

-

Reagents and Materials :

-

Cancer cell lines (e.g., H520, Huh-7).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Lysis buffer (e.g., perchloric acid).

-

LC-MS/MS system for metabolite quantification.

-

-

Procedure :

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 6 hours).

-

Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

-

Harvest the cell lysates and clarify by centrifugation.

-

Analyze the supernatant for SAM levels using a validated LC-MS/MS method.

-

Normalize the SAM levels to the total protein concentration in each sample, determined by a standard protein assay (e.g., BCA).

-

Determine the IC₅₀ for SAM reduction by plotting the normalized SAM levels against the compound concentration.[2]

-

References

- 1. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound = 98 HPLC 72882-78-1 [sigmaaldrich.com]

- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tribioscience.com [tribioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

PF-9366 allosteric inhibition explained

An In-depth Technical Guide to the Allosteric Inhibition of MAT2A by PF-9366

Introduction

This compound is a potent and specific small-molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosyl-L-methionine (SAM) in extrahepatic tissues.[1][2] SAM is a critical cofactor for a multitude of cellular processes, including methylation reactions of DNA, RNA, and proteins, as well as polyamine biosynthesis.[3][4] The MAT2A enzyme is frequently deregulated in various cancers, making it a compelling therapeutic target.[3][4] this compound distinguishes itself by acting through an allosteric mechanism, binding to a site distinct from the enzyme's active site to modulate its function.[5][6] This document provides a comprehensive technical overview of the allosteric inhibition of MAT2A by this compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor of MAT2A.[5] It binds to a specific allosteric pocket on the MAT2A enzyme that notably overlaps with the binding site of MAT2B, the natural regulatory protein for MAT2A.[3][4][5] This interaction induces a conformational change in the MAT2A active site.

The consequences of this conformational change are twofold:

-

Increased Substrate Affinity: The altered active site exhibits a higher affinity for its substrates, ATP and L-methionine.[3][5]

-

Decreased Enzyme Turnover: Despite the increased affinity for substrates, the catalytic rate (Vmax) of the enzyme is significantly reduced.[3][5]

This dual effect means that while substrates may bind more readily, the enzyme is less efficient at converting them into the product, SAM. This ultimately leads to a net inhibition of SAM biosynthesis. This mechanism is shared with the regulatory protein MAT2B, which can function as an inhibitor when methionine or SAM levels are high, and as an activator when they are low.[3][4]

Signaling Pathway: Methionine Metabolism

MAT2A is a central enzyme in methionine metabolism. It catalyzes the conversion of L-methionine and ATP into SAM. SAM then serves as the primary methyl group donor for methyltransferases, which are essential for epigenetic regulation and cellular signaling. Following the methyl transfer, SAM is converted to S-adenosyl-L-homocysteine (SAH). The inhibition of MAT2A by this compound depletes the cellular pool of SAM, thereby impacting all downstream methylation events. This is particularly critical in cancers with MTAP gene deletions, which exhibit a heightened dependency on MAT2A activity, creating a synthetic lethal relationship.[6][7]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.

Table 1: Biochemical Potency against MAT2A

| Parameter | Value | Reference(s) |

| IC₅₀ | 420 nM | [1][2][6][8][9] |

| K_d | 170 nM | [2][6][8][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Incubation Time | IC₅₀ | Reference(s) |

| H520 (Lung Carcinoma) | SAM Production | 6 hours | 1.2 µM | [1][2][6][8] |

| Huh-7 (Liver Carcinoma) | SAM Production | 6 hours | 225 - 255 nM | [1][2][6][8] |

| Huh-7 (Liver Carcinoma) | Proliferation | 72 hours | 10 µM | [2][6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (K_d)

This biochemical assay directly measures the binding affinity between this compound and the MAT2A protein.

-

Protein Preparation: Recombinant MAT2A protein is extensively dialyzed into an ITC buffer (e.g., 150 mM KCl, 25 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM TCEP).[2] Protein concentration is determined spectrophotometrically.[2]

-

Compound Preparation: this compound is dissolved in 100% DMSO to create a high-concentration stock and then diluted into the ITC buffer to the desired final concentration (e.g., 200 µM).[2] The final DMSO concentration should be matched in the buffer used for the protein.

-

ITC Experiment: The MAT2A protein solution (e.g., 10 µM) is loaded into the sample cell of the calorimeter. The this compound solution is loaded into the injection syringe.

-

Titration: A series of small volume injections (e.g., 19 injections of 2 µL) of the this compound solution are made into the MAT2A solution at a constant temperature.[2]

-

Data Analysis: The heat released or absorbed during each injection is measured. The resulting data are integrated and fit to a suitable binding model (e.g., a 1:1 binding model) to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n).[2]

Cellular SAM Quantification Assay

This assay measures the intracellular concentration of SAM following treatment with this compound.

-

Cell Culture: Cancer cell lines (e.g., Huh-7, H520) are seeded in multi-well plates and allowed to adhere overnight.[6][8]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 6 hours).[6][8]

-

Cell Lysis and Extraction: The growth medium is removed, and cells are lysed using an appropriate lysis buffer (e.g., perchloric acid) to precipitate proteins and extract small molecule metabolites.

-

Quantification: The concentration of SAM in the cell lysate is quantified. This is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6] Commercial ELISA kits are also an alternative.

-

Data Analysis: SAM levels are often normalized to the total protein concentration in each sample.[6] The IC₅₀ value for SAM reduction is calculated by plotting the normalized SAM levels against the log of the this compound concentration and fitting the data to a dose-response curve.[6]

Cell Proliferation Assay

This assay determines the effect of MAT2A inhibition on the growth of cancer cells.

-

Cell Seeding: A low density of cells (e.g., 4,000 cells/well for Huh-7) is seeded into 96-well plates and allowed to attach overnight.[2][8]

-

Compound Application: Serial dilutions of this compound are added to the wells. A vehicle control (e.g., 0.5% DMSO) is also included.[8]

-

Incubation: The plates are incubated for an extended period (e.g., 72-96 hours) under standard cell culture conditions.[2][6]

-

Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[2][8] Luminescence is read using a plate reader.

-

IC₅₀ Determination: The luminescence data is normalized to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration.

References

- 1. tribioscience.com [tribioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 9. adooq.com [adooq.com]

The Impact of PF-9366 on One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9366 is a potent and specific allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in one-carbon metabolism. By targeting MAT2A, this compound disrupts the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, thereby impacting a wide range of cellular processes including epigenetic regulation and polyamine biosynthesis. This technical guide provides an in-depth overview of the effects of this compound on one-carbon metabolism, including its mechanism of action, quantitative biochemical and cellular effects, and detailed experimental protocols for its evaluation.

Introduction to this compound and One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units. These pathways, including the methionine and folate cycles, are essential for the biosynthesis of nucleotides, amino acids, and for the methylation of DNA, RNA, and proteins. At the heart of the methionine cycle is the enzyme Methionine Adenosyltransferase (MAT), which catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).

In most tissues, the predominant isoform of MAT is MAT2A. Its product, SAM, is the primary methyl group donor for most methylation reactions in the cell. Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.

This compound has been identified as a potent, cell-permeable, allosteric inhibitor of human MAT2A.[1] It binds to a site on the MAT2A enzyme that is distinct from the active site, leading to a conformational change that reduces its catalytic activity.[1] This inhibition of MAT2A leads to a depletion of intracellular SAM levels, thereby affecting numerous downstream metabolic and signaling pathways.

Quantitative Effects of this compound

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical Potency of this compound against MAT2A

| Parameter | Value | Reference |

| IC50 (cell-free) | 420 nM | [2][3] |

| Kd | 170 nM | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 | Reference |

| H520 (lung carcinoma) | SAM Production (6h) | 1.2 µM | [2][3] |

| Huh-7 (hepatocellular carcinoma) | SAM Synthesis (6h) | 225 nM | [2][3] |

| Huh-7 (hepatocellular carcinoma) | Proliferation | 10 µM | [3] |

| H520 (Mat2B knockdown) | SAM Production | 0.86 µM | [2] |

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor of MAT2A. It binds to a pocket at the interface of the MAT2A subunits, a site that overlaps with the binding site of the regulatory subunit, MAT2B.[1] This binding induces a conformational change in the enzyme, which is thought to decrease the rate of product release, thereby inhibiting overall enzyme turnover.[1]

The inhibition of MAT2A by this compound has a direct impact on the methionine cycle and, consequently, on all SAM-dependent methylation reactions. The primary effect is a reduction in the intracellular concentration of SAM. This, in turn, can alter the SAM/SAH ratio, a critical determinant of cellular methylation potential. A decrease in this ratio can lead to the inhibition of various methyltransferases, affecting epigenetic modifications and other cellular processes.

Caption: The effect of this compound on the Methionine Cycle.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

MAT2A Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of MAT2A by quantifying the production of pyrophosphate (PPi), a byproduct of the SAM synthesis reaction.

Materials:

-

Recombinant human MAT2A enzyme

-

L-Methionine

-

ATP

-

MAT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)

-

This compound (or other test compounds) dissolved in DMSO

-

Colorimetric phosphate (B84403) detection reagent (e.g., PiColorLock™)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in MAT Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup:

-

Add 5 µL of diluted this compound or vehicle control to the wells of a 384-well plate.

-

Add 10 µL of MAT2A enzyme (at 2x the final concentration) to each well.

-

Incubate at room temperature for 15-30 minutes to allow for compound binding.

-

-

Initiate Reaction: Add 10 µL of a substrate master mix containing ATP and L-Methionine (at 2.5x the final concentration) to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection:

-

Add 50 µL of the colorimetric detection reagent to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

-

Readout: Measure the absorbance at the appropriate wavelength (e.g., 630 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (wells without enzyme) from all readings. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Cellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Quantification (LC-MS/MS)

This method allows for the precise quantification of intracellular SAM and SAH levels following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., H520, Huh-7)

-

Cell culture medium and supplements

-

This compound

-

Ice-cold PBS

-

Extraction solution (e.g., 0.4 M perchloric acid)

-

Internal standards (e.g., d4-SAM, d4-SAH)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 6, 24, or 48 hours).

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold extraction solution containing the internal standards to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto the LC-MS/MS system.

-

Separate SAM and SAH using a suitable chromatography method (e.g., reverse-phase chromatography).

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of SAM and SAH standards.

-

Determine the concentrations of SAM and SAH in the samples by comparing their peak areas to those of the internal standards and the calibration curves.

-

Normalize the metabolite levels to the total protein concentration or cell number in each sample.

-

Calculate the SAM/SAH ratio.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cells over time.

Methods:

-

Real-time Live-Cell Imaging (e.g., IncuCyte®):

-

Seed cells at a low density in a 96-well plate.

-

Allow cells to attach overnight.

-

Add serial dilutions of this compound to the wells.

-

Place the plate in a live-cell imaging system (e.g., IncuCyte®) and acquire phase-contrast images at regular intervals (e.g., every 2 hours) for several days.

-

Analyze the images to determine the percent confluence over time for each treatment condition.

-

-

ATP-based Luminescence Assay (e.g., CellTiter-Glo®):

-

Follow steps 1-3 from the live-cell imaging protocol.

-

Incubate the cells for a defined period (e.g., 72-96 hours).

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Data Analysis: For both methods, plot the cell proliferation (as a percentage of the vehicle control) against the concentration of this compound. Calculate the IC50 value for cell proliferation using non-linear regression analysis.

Mandatory Visualizations

Caption: A typical experimental workflow for evaluating this compound.

Caption: Allosteric inhibition mechanism of this compound on MAT2A.

Conclusion

This compound is a valuable research tool for investigating the role of MAT2A and one-carbon metabolism in health and disease. Its potent and specific inhibition of MAT2A leads to a significant reduction in cellular SAM levels, thereby impacting a multitude of SAM-dependent processes. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and other modulators of one-carbon metabolism. Further investigation into the broader metabolic consequences of this compound treatment, particularly its effects on SAH and homocysteine levels, will provide a more complete understanding of its cellular impact.

References

In Vitro Profile of PF-9366: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9366 is a potent and selective, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism.[1][2][3] MAT2A is responsible for the synthesis of S-adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of methylation reactions essential for gene expression, protein function, and cellular metabolism.[3][4][5] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A, creating a synthetic lethal relationship and making it an attractive therapeutic target.[3][6] This technical guide provides a comprehensive overview of the in vitro studies of this compound, including its biochemical and cellular activities, detailed experimental protocols, and visualizations of its mechanism of action.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of MAT2A and subsequent effects on cellular SAM levels and proliferation in various cancer cell lines.

Table 1: Biochemical Potency of this compound against MAT2A

| Parameter | Value | Notes |

| IC50 | 420 nM | Half-maximal inhibitory concentration in a cell-free biochemical assay.[1][2][3][7][8] |

| Kd | 170 nM | Dissociation constant, indicating binding affinity to MAT2A.[1][3][7][8] |

| Mechanism | Allosteric | Binds to a site distinct from the ATP and L-methionine binding sites.[2][3][4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Incubation Time | IC50 |

| H520 (Lung Carcinoma) | SAM Production | 6 hours | 1.2 µM[1][2][7][8] |

| H520 (MAT2B knockdown) | SAM Production | 6 hours | 0.86 µM[8] |

| Huh-7 (Liver Carcinoma) | SAM Synthesis | 6 hours | 225 nM[2][8] |

| Huh-7 (Liver Carcinoma) | Proliferation | 72 hours | 10 µM[1][7] |

| MLL-rearranged leukemia cells | Proliferation | 6 days | 10-15 µM[9] |

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric inhibitor of MAT2A.[2][3][4] Its binding site on MAT2A overlaps with that of the regulatory protein MAT2B.[4][5] This interaction alters the active site of MAT2A, leading to an increase in substrate affinity but a decrease in the enzyme's turnover rate.[4][5] The inhibition of MAT2A by this compound leads to a reduction in the intracellular levels of SAM, which in turn can impact numerous downstream cellular processes, including histone methylation and cell proliferation.[9]

Experimental Protocols

Detailed methodologies for key in vitro experiments with this compound are provided below.

Biochemical Assay: Isothermal Titration Calorimetry (ITC)

This protocol measures the direct binding affinity of this compound to the MAT2A protein.

Materials:

-

Recombinant human MAT2A and MAT2B proteins

-

ITC buffer: 150 mM KCl, 25 mM HEPES (pH 7.4), 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP

-

This compound compound

-

100% DMSO

-

Isothermal Titration Calorimeter (e.g., VP-ITC or Auto-iTC200)

Procedure:

-

Extensively dialyze MAT2A and MAT2B proteins into the ITC buffer.

-

Determine the protein concentrations spectrophotometrically using the extinction coefficients: ε280 of 44,350 M⁻¹cm⁻¹ for MAT2A and 36,440 M⁻¹cm⁻¹ for MAT2B.[1][7][8]

-

Prepare a stock solution of this compound in 100% DMSO and then dilute it into the ITC buffer without DMSO for the experiment.

-

For a typical experiment, inject 15 µL aliquots of 200 µM this compound into a solution of 10 µM MAT2A in the sample cell.[1][7][8] Alternatively, for an automated system, use 2 µL injections.[1][7][8]

-

Analyze the resulting data and fit it to a simple 1:1 binding model to determine the dissociation constant (Kd).[1][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tribioscience.com [tribioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

Preclinical Data on PF-9366: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for PF-9366, a selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). The information is compiled and presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Core Concepts: Mechanism of Action

This compound is a human methionine adenosyltransferase 2A (MAT2A) inhibitor.[1][2][3] MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for a vast array of cellular methylation reactions crucial for gene expression, protein function, and cellular metabolism. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A, creating a synthetic lethal relationship.[4]

This compound binds to an allosteric site on MAT2A, distinct from the active site.[5] This binding event alters the active site, leading to an increase in substrate affinity but a decrease in the enzyme's turnover rate.[6][7] This allosteric inhibition ultimately reduces the production of SAM, which is critical for the survival and proliferation of cancer cells that are dependent on high levels of methylation.[1] One of the key consequences of reduced SAM levels is the inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in RNA splicing and is vital for the survival of MTAP-deleted cancer cells.

Quantitative Data Presentation

The following tables summarize the key quantitative preclinical data for this compound from in vitro studies.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Source |

| IC50 (MAT2A) | 420 nM | [1][2][3] |

| Kd (Binding Affinity) | 170 nM | [1][3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 | Source |

| H520 (Lung Carcinoma) | SAM Production (6h) | 1.2 µM | [1] |

| Huh-7 (Liver Carcinoma) | SAM Synthesis (6h) | 225 nM | [1][2] |

| Huh-7 (Liver Carcinoma) | Cell Proliferation | 10 µM | [1] |

Note: While this compound has been evaluated in in vivo models, specific quantitative data on tumor growth inhibition, pharmacokinetics, and toxicology are not extensively available in the public domain. For context, other MAT2A inhibitors like AG-270 have shown in vivo efficacy in xenograft models.[4][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and other MAT2A inhibitors.

In Vitro MAT2A Inhibition Assay (Isothermal Titration Calorimetry)

Objective: To determine the binding affinity (Kd) of this compound to the MAT2A protein.

Methodology:

-

Protein and Compound Preparation: Recombinant human MAT2A and MAT2B proteins are extensively dialyzed into a buffer containing 150 mM KCl, 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 5% (v/v) glycerol, and 2 mM TCEP. Protein concentrations are determined spectrophotometrically. This compound is diluted from a 100% DMSO stock into the same buffer without DMSO.

-

Isothermal Titration Calorimetry (ITC): In a typical experiment, multiple small injections of a concentrated solution of this compound (e.g., 200 µM) are made into a solution containing a known concentration of MAT2A (e.g., 10 µM) in the ITC cell.

-

Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a simple 1:1 binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

Cellular S-Adenosylmethionine (SAM) Production Assay

Objective: To measure the effect of this compound on the intracellular levels of SAM in cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., H520, Huh-7) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of this compound for a specified period (e.g., 6 hours).

-

Cell Lysis and SAM Extraction: After treatment, the cells are lysed, and intracellular metabolites, including SAM, are extracted.

-

SAM Quantification: The concentration of SAM in the cell lysates is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The SAM levels are normalized to the total protein concentration in each sample. The IC50 for SAM reduction is calculated by plotting the normalized SAM levels against the compound concentration and fitting the data to a dose-response curve.[5]

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cells over time.

Methodology:

-

Cell Seeding: A low density of cancer cells is seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: Serial dilutions of this compound are added to the wells.

-

Incubation: The plates are incubated for an extended period (e.g., 72-96 hours) under standard cell culture conditions.

-

Viability Assessment: At the end of the incubation period, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Signal Measurement: The luminescence, fluorescence, or absorbance is measured using a plate reader.

-

Data Analysis: The percentage of cell growth inhibition relative to vehicle-treated control cells is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.[5]

In Vivo Tumor Xenograft Model (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of a MAT2A inhibitor.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., HCT-116 MTAP-/-) are harvested and resuspended in a mixture of sterile PBS and Matrigel. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Monitoring and Grouping: Tumor growth is monitored by caliper measurements. When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: The MAT2A inhibitor is formulated in a suitable vehicle and administered to the mice according to a specified dosing schedule (e.g., once daily via oral gavage). The control group receives the vehicle alone.

-

Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. At the end of the study, the tumor growth inhibition (TGI) is calculated.

-

Pharmacodynamic and Biomarker Analysis: Tumor and plasma samples can be collected to assess target engagement (e.g., by measuring SAM levels) and other biomarkers of response.[9]

Mandatory Visualizations

Signaling Pathway

Caption: MAT2A signaling pathway and the inhibitory effect of this compound.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation of MAT2A inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tribioscience.com [tribioscience.com]

- 3. This compound | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeting S-adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Target of PF-9366: A Technical Guide to MAT2A Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth validation of the molecular target of PF-9366, a potent and selective allosteric inhibitor. The core focus of this document is to detail the experimental evidence establishing Methionine Adenosyltransferase 2A (MAT2A) as the primary target of this compound and to elucidate the subsequent cellular consequences of this inhibition.

Executive Summary

This compound has been identified as a selective, allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism. MAT2A is responsible for the synthesis of S-Adenosyl-L-methionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins. Dysregulation of MAT2A activity and SAM levels is frequently observed in various cancers, making it a compelling therapeutic target. This document summarizes the key preclinical data and experimental methodologies that validate MAT2A as the target of this compound.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against its target, MAT2A, and its effect on cellular processes have been quantified through various biochemical and cell-based assays. The data presented below has been compiled from multiple studies to provide a comprehensive overview of the compound's activity.

| Parameter | Value | Cell Line/System | Description |

| Biochemical Potency | |||

| IC50 | 420 nM | Recombinant Human MAT2A | Half-maximal inhibitory concentration against the purified enzyme. |

| Kd | 170 nM | Recombinant Human MAT2A | Dissociation constant, indicating the binding affinity of this compound to MAT2A. |

| Cellular Activity | |||

| Cellular SAM Production IC50 | 1.2 µM | H520 Lung Carcinoma | Half-maximal inhibitory concentration for the production of S-Adenosyl-L-methionine in a lung cancer cell line.[1][2] |

| Cellular SAM Production IC50 | 255 nM | Huh-7 Liver Carcinoma | Half-maximal inhibitory concentration for the production of S-Adenosyl-L-methionine in a liver cancer cell line.[1][2] |

| Cell Proliferation IC50 | 10 µM | Huh-7 Liver Carcinoma | Half-maximal inhibitory concentration for the inhibition of cancer cell growth.[1] |

Mechanism of Action: Allosteric Inhibition of MAT2A

This compound exhibits an allosteric mode of inhibition.[2][3][4] It binds to a site on the MAT2A enzyme that is distinct from the active site where the substrates, methionine and ATP, bind.[4] This allosteric binding site interestingly overlaps with the binding site for MAT2B, the regulatory subunit of MAT2A.[4]

The binding of this compound to this allosteric pocket induces a conformational change in the MAT2A enzyme.[4] This change leads to a dual effect: it increases the affinity of the enzyme for its substrates while simultaneously decreasing the enzyme's turnover rate.[4] This ultimately results in a net inhibition of SAM synthesis. This mechanism suggests that MAT2B may act as an endogenous inhibitor of MAT2A when methionine or SAM levels are high, and as an activator when these levels are low.[4]

Signaling Pathway of MAT2A

Caption: The MAT2A signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to validate the target and characterize the activity of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol outlines the determination of the binding affinity (Kd) of this compound to MAT2A.

Materials:

-

Purified recombinant human MAT2A and MAT2B proteins.

-

This compound compound.

-

ITC buffer: 150 mM KCl, 25 mM HEPES (pH 7.4), 5 mM MgCl2, 5% (v/v) glycerol, 2 mM TCEP.

-

100% DMSO.

-

Isothermal Titration Calorimeter (e.g., VP-ITC or Auto-iTC200).

Procedure:

-

Protein Preparation: Extensively dialyze MAT2A and MAT2B proteins into the ITC buffer. Determine protein concentrations spectrophotometrically using the extinction coefficients ε280 of 44,350 M⁻¹cm⁻¹ for MAT2A and 36,440 M⁻¹cm⁻¹ for MAT2B.[1]

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the compound from the DMSO stock into the ITC buffer to the desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is minimized.[1]

-

ITC Experiment Setup:

-

Fill the sample cell of the calorimeter with a solution of MAT2A (e.g., 10 µM).

-

Load the injection syringe with the this compound solution (e.g., 200 µM).

-

-

Titration: Perform a series of injections of the this compound solution into the MAT2A solution. A typical experiment consists of 19 injections of 15 µL each for a VP-ITC or 19 injections of 2 µL each for an Auto-iTC200.[1]

-

Data Analysis: Analyze the heat changes upon each injection. Fit the integrated heat data to a simple 1:1 binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

Cellular S-Adenosyl-L-methionine (SAM) Production Assay

This protocol describes the measurement of intracellular SAM levels following treatment with this compound.

Materials:

-

Huh-7 or H520 cancer cell lines.

-

Growth medium.

-

This compound compound.

-

96-well plates.

-

Reagents for cell lysis and SAM quantification (e.g., a commercial SAM-specific ELISA kit or LC-MS/MS).

Procedure:

-

Cell Seeding: Seed Huh-7 cells at a density of 15,000 cells per well or H520 cells at 20,000 cells per well in 96-well plates in 200 µL of growth medium. Allow the cells to attach overnight at 37°C with 5% CO2.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium (final DMSO concentration should be low, e.g., 0.5%). Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a specified period (e.g., 6 hours).[1]

-

Cell Lysis and SAM Extraction: At the end of the incubation period, wash the cells with PBS and lyse them using an appropriate buffer. Extract the intracellular metabolites, including SAM.

-

SAM Quantification: Quantify the amount of SAM in each sample using a validated method such as a competitive ELISA or by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Normalize the SAM levels to the total protein concentration in each well. Plot the percentage of SAM inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

This protocol details the assessment of the anti-proliferative effects of this compound on cancer cells.

Materials:

-

Huh-7 or H520 cancer cell lines.

-

Growth medium.

-

This compound compound.

-

96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed Huh-7 cells at a density of 4,000 cells per well or H520 cells at 10,000 cells per well in 96-well plates in 200 µL of growth medium. Allow the cells to attach overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[1]

-

Viability Measurement:

-

After the 72-hour incubation, remove the growth medium.

-

Add 80 µL per well of CellTiter-Glo® reagent that has been diluted 1:1 in PBS.[1]

-

Incubate at room temperature for a short period to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to a vehicle-treated control. Plot the inhibition percentage against the log concentration of the compound and determine the IC50 value.

Experimental Workflow for Target Validation

Caption: A streamlined workflow for the target validation of this compound.

Conclusion

The presented data provides a robust validation of Methionine Adenosyltransferase 2A as the primary molecular target of this compound. The compound demonstrates potent biochemical and cellular activity, consistent with the inhibition of MAT2A's function in SAM synthesis. The allosteric mechanism of action offers a differentiated approach to targeting this key enzyme in cancer metabolism. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the therapeutic potential of MAT2A inhibitors.

References

PF-9366: A Technical Guide to its Biochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract